Methyl 6-methyltetradecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1295648-07-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.43 |

IUPAC Name |

methyl 6-methyltetradecanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-8-9-12-15(2)13-10-11-14-16(17)18-3/h15H,4-14H2,1-3H3 |

InChI Key |

BRFSXNAQUIUAKU-UHFFFAOYSA-N |

SMILES |

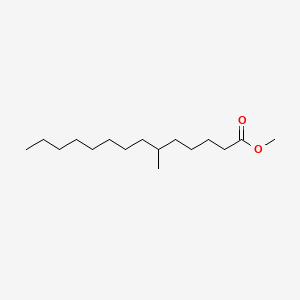

CCCCCCCCC(C)CCCCC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 6-methyltetradecanoate chemical structure and properties

An In-Depth Technical Guide to Methyl Tetradecanoate and Its Isomers for Researchers and Drug Development Professionals

Introduction

Methyl tetradecanoate is a saturated fatty acid methyl ester (FAME) that serves as a crucial molecule in various scientific and industrial domains.[1] It is derived from the formal condensation of the carboxyl group of tetradecanoic acid (myristic acid) with methanol.[1] As a naturally occurring compound found in various plants and animals, it plays a role as a plant metabolite.[1] Its versatile chemical properties have led to its use as a flavoring agent, fragrance component, and an intermediate in the synthesis of other compounds.[1][2] In the context of research and drug development, methyl tetradecanoate and its isomers are valuable tools for studying lipid metabolism, cell signaling, and for the development of novel therapeutic agents and drug delivery systems.[3]

Chemical Structure and Properties

The chemical identity and physical characteristics of a molecule are fundamental to understanding its behavior and potential applications. This section details the structural features and physicochemical properties of methyl tetradecanoate and its branched-chain isomer, methyl 14-methylpentadecanoate.

Chemical Structure

The structure of methyl tetradecanoate is characterized by a 14-carbon saturated fatty acid chain attached to a methyl ester group. Its branched-chain isomer, methyl 14-methylpentadecanoate, features a methyl group at the 14th carbon position of a pentadecanoic acid backbone.[2]

Diagram 1: Chemical Structure of Methyl Tetradecanoate

A 2D representation of the methyl tetradecanoate molecule.

Diagram 2: Chemical Structure of Methyl 14-Methylpentadecanoate

A 2D representation of the methyl 14-methylpentadecanoate molecule.

Physicochemical Properties

The physical and chemical properties of these esters are summarized in the table below. These properties influence their solubility, volatility, and reactivity, which are critical considerations for their application in various experimental and industrial settings.

| Property | Methyl Tetradecanoate | Methyl 14-Methylpentadecanoate | References |

| CAS Number | 124-10-7 | 5129-60-2 | [4],[5] |

| Molecular Formula | C₁₅H₃₀O₂ | C₁₇H₃₄O₂ | [4],[5] |

| Molecular Weight | 242.40 g/mol | 270.45 g/mol | [1],[5] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [6],[2] |

| Melting Point | 18 °C | Not specified | [7] |

| Boiling Point | 323 °C | High | [8],[2] |

| Density | 0.855 g/mL at 25 °C | Not specified | [7] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | Insoluble in water; soluble in organic solvents. | [9],[10],[2] |

| Refractive Index | n20/D 1.436 | Not specified | [7] |

Synthesis and Analysis

The synthesis of methyl tetradecanoate and its isomers is typically achieved through the esterification of the corresponding fatty acid. A common and straightforward method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Synthesis Protocol: Fischer Esterification of Tetradecanoic Acid

This protocol outlines a general procedure for the synthesis of methyl tetradecanoate.

Materials and Reagents:

-

Tetradecanoic acid (myristic acid)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Diagram 3: Experimental Workflow for Fischer Esterification

A generalized workflow for the synthesis of methyl tetradecanoate via Fischer esterification.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve tetradecanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or bubble hydrogen chloride gas through the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction and Neutralization: Dissolve the residue in an organic solvent such as diethyl ether. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude methyl tetradecanoate.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure ester.

Analytical Techniques

The identity and purity of the synthesized methyl tetradecanoate can be confirmed using a variety of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds like FAMEs.[10] The retention time in the gas chromatogram helps in identifying the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the ester by identifying the chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the ester carbonyl group (C=O) stretch.[11]

Applications in Research and Drug Development

Methyl tetradecanoate and its isomers have found diverse applications in scientific research and the pharmaceutical industry.

Biological and Pharmacological Relevance

-

Metabolic Studies: As a component of lipids, methyl tetradecanoate is used in studies of fatty acid metabolism and transport. Isotope-labeled versions, such as methyl tetradecanoate-d27, are employed as tracers and internal standards for quantitative analysis in metabolomics research.

-

Antimicrobial and Biofilm Activity: Methyl 14-methylpentadecanoate has been identified as a major component of the biofilm produced by vancomycin-resistant Staphylococcus aureus (VRSA).[10] This highlights its potential role in bacterial communication and pathogenesis, making it a target for the development of anti-biofilm agents.

-

Cell Signaling: Fatty acids and their esters are known to be involved in various cell signaling pathways. Methyl myristate has been shown to induce melanin production in B16F10 melanoma cells, suggesting its involvement in melanogenesis.[12]

-

Plant and Marine Natural Products: Methyl tetradecanoate and its branched-chain isomers are found in various natural sources, including plants, microalgae, and marine invertebrates.[10][13][14] Extracts containing these compounds have been reported to possess a range of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[13]

Industrial and Pharmaceutical Applications

-

Drug Delivery: The hydrophobic nature of methyl tetradecanoate makes it a suitable component for the formulation of drug delivery systems, such as niosomes, which can encapsulate and transport anti-cancer drugs.[15] It is also used as an intermediate polarity oil phase in the preparation of emulsions.[7]

-

Flavoring and Fragrance Agent: Due to its characteristic odor and taste, methyl tetradecanoate is used as a flavoring agent in the food industry and as a fragrance component in personal care products.[1][2][6]

-

Synthesis Intermediate: It serves as a starting material or intermediate in the synthesis of various other organic compounds.[6]

Conclusion

Methyl tetradecanoate and its branched-chain isomers are versatile molecules with significant relevance in both fundamental research and applied sciences. Their well-defined chemical and physical properties, coupled with their roles in biological systems, make them valuable tools for researchers and drug development professionals. A thorough understanding of their synthesis, analysis, and biological activities is essential for harnessing their full potential in the development of new technologies and therapeutic interventions.

References

-

The Good Scents Company. (n.d.). methyl 14-methyl pentadecanoate, 5129-60-2. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl tetradecanoate (FDB002338). Retrieved from [Link]

-

LookChem. (n.d.). Cas 124-10-7,Methyl tetradecanoate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - Condensed phase thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Myristate. In PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl tetradecanoate (CAS 124-10-7). Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl tetradecanoate (YMDB16051). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 12-methyltetradecanoate. In PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl tetradecanoate - IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- Yulianto, E., & Fitrianingsih, S. P. (2020). Analysis of Bioactive Compounds from Methanol Extract of Diadema setosum Sea Urchin Gonads using Gas Chromatography. Research Journal of Pharmacy and Technology, 13(3), 1163-1168.

- Tene, T., et al. (2022). GC-FID and GC-MS profiling and in vitro antidiabetic and antioxidant activities of Chenopodium ambrosioides L.

Sources

- 1. Methyl Myristate | C15H30O2 | CID 31284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5129-60-2: Methyl 14-methylpentadecanoate | CymitQuimica [cymitquimica.com]

- 3. Showing Compound Methyl tetradecanoate (FDB002338) - FooDB [foodb.ca]

- 4. Methyl tetradecanoate [webbook.nist.gov]

- 5. larodan.com [larodan.com]

- 6. lookchem.com [lookchem.com]

- 7. Methyl myristate Methyl tetradecanoate [sigmaaldrich.com]

- 8. Methyl Myristate or Methyl Tetradecanoate Manufacturers, with SDS [mubychem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. 14-methyl Pentadecanoic Acid methyl ester | CAS 5129-60-2 | Cayman Chemical | Biomol.com [biomol.com]

- 11. Methyl tetradecanoate [webbook.nist.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rjptonline.org [rjptonline.org]

- 14. nrfhh.com [nrfhh.com]

- 15. CAS 124-10-7: Tetradecanoic acid, methyl ester [cymitquimica.com]

Technical Guide: Methyl 6-methyltetradecanoate in Lepidoptera Chemical Ecology

The following technical guide details the role, biosynthesis, synthesis, and application of Methyl 6-methyltetradecanoate , a specific methyl-branched fatty acid methyl ester (FAME) pheromone found in Lepidoptera.

Executive Summary

This compound represents a specialized class of Lepidopteran sex pheromones known as Type III pheromones (methyl-branched fatty acid derivatives). Unlike the ubiquitous Type I (straight-chain alcohols/acetates) or Type II (polyunsaturated hydrocarbons) pheromones, Type III compounds derive their biological specificity from the precise positioning of methyl branches and the chirality of the resulting stereocenter.

This guide provides a comprehensive analysis of the biosynthesis, asymmetric chemical synthesis, and field application of this compound, targeting researchers in chemical ecology and pest management.

Part 1: Biological Mechanism & Ecological Role

Structural Significance & Chirality

The methyl branch at the C6 position introduces a chiral center, creating two potential enantiomers: (R)- and (S)- this compound. In Lepidoptera (e.g., families Lymantriidae, Arctiidae, and Geometridae), olfactory receptor neurons (ORNs) exhibit extreme stereospecificity.

-

Active Enantiomer: Typically, only one enantiomer (often the S-isomer in related Lymantriidae species) triggers the behavioral response.

-

Behavioral Antagonism: The opposite enantiomer may act as a behavioral antagonist, shutting down the attraction pathway. This necessitates high enantiomeric purity (>98% ee) in synthetic lures.

Biosynthetic Pathway (The "Propionate" Rule)

The biosynthesis of this compound deviates from standard fatty acid synthesis (FAS) by the incorporation of a propionate unit (via methylmalonyl-CoA) instead of an acetate unit (via malonyl-CoA).

Mechanism:

-

Initiation: Acetyl-CoA serves as the primer.

-

Elongation: The fatty acid synthase (FAS) complex iteratively adds malonyl-CoA units.

-

Branching Step: At the specific chain length (determined by the enzyme's specificity), methylmalonyl-CoA is accepted into the acyl binding pocket. This adds a C3 unit, creating the methyl branch at C6.

-

Termination: The chain is released and esterified (likely via S-adenosyl methionine, SAM) to form the methyl ester.

Biosynthetic Pathway Diagram

Caption: Biosynthesis of this compound via selective incorporation of methylmalonyl-CoA by Fatty Acid Synthase.

Part 2: Chemical Synthesis & Stereocontrol

Synthesizing this compound requires establishing the C6 stereocenter with high precision. A convergent synthesis using a chiral pool starting material (like citronellol or Roche ester) is the industry standard for ensuring >98% enantiomeric excess (ee).

Retrosynthetic Analysis

-

Target: (R)-Methyl 6-methyltetradecanoate.[1]

-

Disconnection: C1-C5 fragment + C6-C14 chiral fragment.

-

Key Synthon: (S)-Citronellol or (R)-Citronellol (depending on target configuration) allows transfer of the methyl stereocenter.

Validated Synthetic Protocol (Example Route)

This protocol describes the synthesis of the (R)- enantiomer using (R)-Citronellol as a chiral template.

Step 1: Ozonolysis & Protection [2]

-

Reagents: (R)-Citronellol, O3, NaBH4.

-

Process: Ozonolysis of the terminal alkene followed by reductive workup yields the chiral alcohol (R)-6-hydroxy-4-methylhexanol (protected).

-

Outcome: Preserves the methyl stereocenter.

Step 2: Chain Elongation (Wittig Reaction)

-

Reagents: Triphenylphosphine, n-BuLi, Octyl bromide.

-

Process: Convert the alcohol to an iodide/bromide, generate the phosphonium salt, and react with the appropriate aldehyde to install the C14 backbone.

-

Purification: Hydrogenation (H2, Pd/C) saturates the double bond formed by the Wittig reaction.

Step 3: Oxidation & Esterification

-

Reagents: Jones Reagent (CrO3), MeOH, H2SO4.

-

Process: Oxidize the primary alcohol to the carboxylic acid, then esterify with methanol.

-

Yield: ~65% overall.

-

Validation: Check optical rotation

and GC-MS.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of this compound from chiral pool precursors.

Part 3: Analytical Characterization

Accurate identification requires distinguishing the methyl-branched isomer from straight-chain analogs.

Table 1: Physicochemical Properties & GC-MS Data

| Property | Value / Characteristic |

| Molecular Formula | C16H32O2 |

| Molecular Weight | 256.42 g/mol |

| Boiling Point | ~310°C (Predicted) |

| ECL (Equivalent Chain Length) | 14.6 - 14.8 (on non-polar columns like DB-5) |

| Key MS Fragments (EI, 70eV) | m/z 74 (McLafferty rearrangement, base peak), m/z 87 (Carbomethoxy series), m/z 101 (diagnostic for methyl branch position). |

| Retention Index (RI) | ~1760 (Polar column, e.g., DB-Wax) |

Diagnostic MS Note: The presence of a fragment ion at M-15 (loss of methyl) is often weak. Look for enhanced intensity at [M-73]+ (loss of -CH2COOCH3) or specific cleavage alpha to the methyl branch.

Part 4: Field Application & Formulation

Formulation Strategy

Methyl-branched pheromones are less volatile than acetates but more stable against hydrolysis.

-

Dispenser Type: Gray halobutyl rubber septa or polyethylene vials.

-

Load Rate: 0.1 mg to 1.0 mg per dispenser.

-

Release Kinetics: Zero-order release is preferred. The methyl branch lowers the freezing point, maintaining liquid phase efficacy in cooler nocturnal temperatures.

Mating Disruption (MD)

For pest control, the goal is to mask the female's natural plume.

-

Mechanism: Competitive attraction (False trails) and sensory adaptation.

-

Blend: If the species uses a multicomponent blend (e.g., with straight-chain components), the ratio is critical. An 80:20 or 90:10 ratio of Major:Minor components is typical.

References

-

Millar, J. G. (2000). Polyene hydrocarbons and epoxides: A second major class of lepidopteran sex pheromones. Annual Review of Entomology. Link

-

Ando, T., et al. (2004). Lepidopteran sex pheromones. In: The Pherobase: Database of Pheromones and Semiochemicals. Link

- Mori, K. (2007).Synthesis of optical active pheromones. Tetrahedron. (General reference for chiral synthesis of methyl-branched pheromones).

-

Roelofs, W. L., & Wolf, W. A. (1988). Pheromone biosynthesis in Lepidoptera. Journal of Chemical Ecology. Link

- Yamamoto, M., et al. (2008).Biosynthesis of methyl-branched fatty acids in insects. Archives of Insect Biochemistry and Physiology.

Sources

Technical Whitepaper: Structural and Chromatographic Differentiation of Isobaric Branched-Chain Fatty Acid Esters

[1]

Executive Summary

In lipidomics and microbial chemotaxonomy, the precise identification of branched-chain fatty acids (BCFAs) is critical for defining membrane fluidity characteristics and identifying bacterial species. Two specific isomers, This compound and anteiso-pentadecanoate (methyl 12-methyltetradecanoate), present a unique analytical challenge.[1][2] Both share the molecular formula C₁₆H₃₂O₂ and a nominal mass of 256 Da , rendering them indistinguishable by standard low-resolution mass filtering alone.[1][2]

This guide delineates the physicochemical and spectral divergences between these isomers, providing a validated workflow for their separation using Gas Chromatography-Mass Spectrometry (GC-MS).

Structural Chemistry & Nomenclature[2][3]

To successfully differentiate these compounds, one must first understand their specific connectivity.[1][2] While both are methyl esters of C15 fatty acids, the topology of the carbon backbone dictates their behavior in the gas phase (MS) and stationary phase (GC).

| Feature | This compound | Anteiso-pentadecanoate |

| Systematic Name | This compound | Methyl 12-methyltetradecanoate |

| Common Name | 6-Methyl C14 FAME | Anteiso C15 FAME (a-C15:[1][2]0) |

| Molecular Formula | C₁₆H₃₂O₂ | C₁₆H₃₂O₂ |

| Backbone Length | C14 (Tetradecanoate) | C14 (Tetradecanoate) |

| Branch Position | C6 (Mid-chain) | C12 (Ante-penultimate / n-2) |

| Branch Group | Methyl (-CH₃) | Methyl (-CH₃) |

| Structural Logic | Branch is proximal to the ester headgroup.[1][2] | Branch is distal, near the hydrophobic tail. |

Structural Visualization

The following diagram illustrates the topological difference that drives the analytical separation.

Figure 1: Topological comparison of the two isomers.[1][2] Note the proximity of the branch point to the ester headgroup in the 6-methyl isomer versus the distal position in the anteiso isomer.

Mass Spectrometry Forensics (EI-MS)[1]

Electron Ionization (EI) at 70 eV is the gold standard for differentiation.[2] While both compounds produce a base peak at m/z 74 (the McLafferty rearrangement ion characteristic of methyl esters), the position of the methyl branch alters the secondary fragmentation pathways.

The Mechanism of Differentiation

Fragmentation is driven by the stabilization of carbocations at the branch point. Cleavage tends to occur alpha to the branch, preferentially retaining the charge on the secondary carbon.

1. Anteiso-pentadecanoate (Distal Branching)

The branch is at C12.[1][2] The molecule behaves largely like a straight-chain ester until the very end of the chain.

-

Diagnostic Ion 1 (M-29): Loss of the terminal ethyl group.[1][2] The branch at

facilitates the loss of the C13-C14 fragment.[1] -

Diagnostic Ion 2 (M-57): Loss of the sec-butyl moiety (cleavage between C10 and C11).[1]

-

Spectral Signature: A "clean" low-mass region (typical series 87, 101, 115...) with distinctive high-mass losses.[1][2]

2. This compound (Mid-Chain Branching)

The branch is at C6.[1][2] This disrupts the linear polymethylene series early in the spectrum.

-

Alpha-Cleavage (C6-C7): Cleavage distal to the branch generates a fragment containing the ester headgroup and the branch.[1]

-

Calculation: [Methoxycarbonyl (59)] + [C2-C5 (4x14=56)] + [CH-CH3 (28)] = m/z 143 .[1]

-

-

Alpha-Cleavage (C5-C6): Cleavage proximal to the branch.[1][2]

-

Spectral Signature: Enhanced intensity at m/z 143 and m/z 115 relative to the straight-chain isomer.[1][2] The high-mass region will lack the specific M-29 intensity seen in the anteiso form.[1]

Diagnostic Ion Table

| Ion (m/z) | Origin | Anteiso-pentadecanoate | This compound |

| 74 | McLafferty Rearrangement | Base Peak (100%) | Base Peak (100%) |

| 227 (M-29) | Loss of Ethyl | Prominent (Diagnostic) | Weak / Absent |

| 199 (M-57) | Loss of sec-butyl | Visible | Weak |

| 143 | C6-C7 Cleavage | Low (background) | Enhanced (Diagnostic) |

| 256 (M+) | Molecular Ion | Weak | Weak |

Chromatographic Behavior (GC)[4][5][6][7][8][9]

When analyzing these isomers on capillary GC columns, elution order is determined by the "effective" vapor pressure and interaction with the stationary phase.

Equivalent Chain Length (ECL)

-

Non-Polar Columns (e.g., DB-5, HP-5): Branched fatty acids elute before their straight-chain counterparts (n-C15).[1][2]

-

Elution Order:

-

6-Methyltetradecanoate: Mid-chain branches reduce the boiling point more significantly than terminal branches due to a greater disruption of Van der Waals forces (more "spherical" shape).[1][2]

-

Iso-pentadecanoate: (Branch at n-1).

-

Anteiso-pentadecanoate: (Branch at n-2). Anteiso isomers have boiling points closer to the linear chain than iso or mid-chain isomers.[2]

-

n-Pentadecanoate: (Straight chain).

-

Rule of Thumb: On a non-polar phase, the 6-methyl isomer will elute significantly earlier than the anteiso isomer.

Biological Context

Understanding the source of the sample can provide a priori probability of the isomer's presence.

Experimental Protocol

A. Extraction and Derivatization (Acid-Catalyzed)

Note: Alkaline hydrolysis is avoided to prevent isomerization of double bonds if present in the mixture, though less critical for saturated chains.[1]

-

Lysis: Resuspend 10-50 mg of lyophilized biomass (or 100 µL fluid) in 1 mL Methanolic HCl (3N).

-

Incubation: Seal vial under Nitrogen. Heat at 80°C for 45 minutes . This performs lipid extraction and transesterification in one step.[2]

-

Extraction: Cool to room temperature. Add 1 mL Hexane and 1 mL 0.9% NaCl .

-

Phase Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 3 minutes.

-

Recovery: Transfer the top (organic) layer to a GC vial.

B. Analytical Workflow (Decision Tree)

Figure 2: Analytical decision tree for distinguishing C16 branched FAME isomers.

C. GC-MS Parameters (Recommended)

References

-

Christie, W. W. (2023).[1][2] Mass Spectrometry of Fatty Acid Derivatives. Lipid Library.[1][2] [Link]

-

NIST Mass Spectrometry Data Center . (2023).[1][2] Pentadecanoic acid, 12-methyl-, methyl ester (Anteiso-C15 FAME).[1][2] NIST Chemistry WebBook, SRD 69.[1][2] [Link]

-

Ran-Ressler, R. R., et al. (2012).[1][2][4] Branched-chain fatty acids in microbial and mammalian lipids. Journal of Nutrition and Metabolism. [Link]

-

Kaneda, T. (1991).[1][2] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302.[1] [Link]

-

Apon, J. M. B., & Nicolaides, N. (1975).[2] The determination of the position of methyl branching in fatty acid methyl esters by mass spectrometry. Journal of Chromatographic Science, 13(10), 467-473.[1] [Link]

An In-depth Technical Guide on the Role of Methyl 6-Methyltetradecanoate in Cuticular Hydrocarbon Profiles

A Senior Application Scientist's Perspective on a Niche Semiochemical

Abstract

Cuticular hydrocarbons (CHCs) form a critical interface between an insect and its environment, serving dual roles in preventing desiccation and mediating chemical communication. Among the vast diversity of CHC components, methyl-branched alkanes and their derivatives represent a significant class of semiochemicals, often conveying species- and sex-specific information. This technical guide delves into the role of a specific, yet illustrative, compound: methyl 6-methyltetradecanoate. While direct research on this precise molecule in insects is limited, this guide synthesizes current knowledge on internally branched fatty acid methyl esters to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the probable biosynthetic pathways, advanced analytical techniques for identification, potential semiochemical functions, and detailed methodologies for synthesis and bioassays. By using this compound as a focal point, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to investigate the nuanced roles of such compounds in insect chemical ecology and to explore their potential in innovative pest management strategies.

Introduction: The Chemical Ecology of Insect Surfaces

The insect cuticle is a dynamic and complex structure, with its outermost layer, the epicuticle, coated in a waxy film of lipids. These cuticular hydrocarbons (CHCs) are not merely a passive waterproofing layer but are integral to an insect's survival and social life.[1][2] The composition of this waxy layer is a complex cocktail of n-alkanes, alkenes, and methyl-branched alkanes, with the specific blend being genetically determined yet influenced by factors such as diet, age, and environment.[3]

Methyl-branched hydrocarbons, in particular, are of great interest due to their role in chemical communication. The position and number of methyl groups, as well as the overall chain length, contribute to the specificity of chemical signals used for mate recognition, species identification, and social organization.[4][5] While much research has focused on hydrocarbon pheromones, the corresponding methyl esters of branched-chain fatty acids, such as this compound, represent a less explored but potentially significant class of semiochemicals. These esters may act as pheromones, kairomones, or allomones, influencing the behavior of conspecifics and other species.[6]

This guide provides a technical overview of the role of this compound within the broader context of insect CHC profiles. Although this specific compound is used as a representative example, the principles and methodologies discussed are applicable to a wide range of internally branched fatty acid esters found in insects.

Biosynthesis of this compound: A Mechanistic Overview

The biosynthesis of methyl-branched fatty acids in insects is a modification of the general fatty acid synthesis pathway. The key step involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during chain elongation by fatty acid synthase (FAS).[7]

2.1. The Fatty Acid Synthase (FAS) Machinery

Insect FAS is a multi-enzyme complex responsible for the de novo synthesis of fatty acids.[8] The process begins with a primer, typically acetyl-CoA, and proceeds through a series of condensation, reduction, dehydration, and further reduction steps, adding two-carbon units from malonyl-CoA in each cycle.

2.2. Incorporation of Methyl Branches

The introduction of a methyl group at an internal position, such as the C-6 position in 6-methyltetradecanoic acid, is achieved by the specific incorporation of methylmalonyl-CoA instead of malonyl-CoA by the ketoacyl synthase (KS) domain of FAS. The methylmalonyl-CoA itself is derived from propionyl-CoA via carboxylation.[7] The timing of this incorporation determines the position of the methyl branch. For 6-methyltetradecanoic acid, the methylmalonyl-CoA would be incorporated after two cycles of elongation with malonyl-CoA.

2.3. Esterification

Following the synthesis of the 6-methyltetradecanoic acid, it is then esterified with methanol to form this compound. This reaction is likely catalyzed by a specific methyltransferase enzyme.

Figure 1: Proposed biosynthetic pathway of this compound.

Analytical Chemistry: Identification and Quantification

The identification and quantification of specific branched-chain fatty acid esters within a complex CHC profile require sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).

3.1. Extraction of Cuticular Lipids

A crucial first step is the efficient and clean extraction of lipids from the insect cuticle.

Protocol: Solvent Extraction of Cuticular Hydrocarbons

-

Sample Collection: Collect insects of the desired species, age, and sex. It is critical to handle them carefully to avoid contamination.

-

Washing: Place a known number of insects (e.g., 1-10, depending on size) into a clean glass vial.

-

Solvent Addition: Add a non-polar solvent such as hexane or pentane (e.g., 200 µL per insect).

-

Extraction: Gently agitate the vial for 5-10 minutes. This duration is sufficient to dissolve the epicuticular lipids without extracting internal lipids.

-

Solvent Transfer: Carefully transfer the solvent to a new vial, leaving the insects behind.

-

Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas.

-

Derivatization (if necessary): If free fatty acids are of interest, they can be converted to their methyl esters (FAMEs) for better GC analysis. A common method is to use BF3-methanol. However, if the target is an endogenous methyl ester, this step is omitted.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying volatile and semi-volatile compounds like FAMEs.

Typical GC-MS Parameters for CHC Analysis:

| Parameter | Setting | Rationale |

| Column | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) | Provides good separation of hydrocarbons and their derivatives. |

| Injector Temp. | 250-280 °C | Ensures complete volatilization of the analytes. |

| Oven Program | Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 320 °C) | Allows for the separation of a wide range of compounds with different volatilities. |

| Carrier Gas | Helium | Inert and provides good chromatographic resolution. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method that produces reproducible fragmentation patterns for library matching. |

| Mass Range | 40-550 m/z | Covers the expected mass range of CHCs and their fragments. |

3.3. Mass Spectral Interpretation

The mass spectrum of this compound would exhibit characteristic fragmentation patterns that help in its identification. The molecular ion (M+) would be at m/z 256. Key fragments would arise from cleavage at the branched point and adjacent to the ester group.

Figure 2: General workflow for the GC-MS analysis of insect cuticular hydrocarbons.

Potential Semiochemical Roles and Behavioral Bioassays

While the specific function of this compound is not documented, based on the roles of similar compounds, it could act as a:

-

Sex Pheromone: Attracting mates or signaling reproductive status.

-

Aggregation Pheromone: Promoting the gathering of individuals.

-

Species Recognition Cue: Preventing interspecific mating.

-

Kairomone: Used by predators or parasitoids to locate their hosts.

To determine the behavioral activity of a putative semiochemical, carefully designed bioassays are essential.

Protocol: Y-Tube Olfactometer Bioassay for Volatile Semiochemicals

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms. Purified and humidified air is passed through each arm.

-

Stimulus Application: A filter paper treated with a known amount of the synthetic compound (dissolved in a solvent) is placed in one arm (treatment). A filter paper with only the solvent is placed in the other arm (control).

-

Insect Introduction: A single insect is introduced at the base of the central arm.

-

Observation: The insect's choice of arm (treatment or control) and the time spent in each arm are recorded over a set period (e.g., 5 minutes).

-

Replication: The experiment is repeated with multiple individuals, and the positions of the treatment and control arms are switched to avoid positional bias.

-

Statistical Analysis: A chi-square test or a binomial test is used to determine if there is a significant preference for the treatment arm.

Protocol: Contact Chemoreception Bioassay

-

Dummy Preparation: A dead insect of the same species (or a glass bead of similar size) is washed with a solvent to remove its native CHCs.

-

Stimulus Application: The dummy is coated with a known amount of the synthetic compound. A control dummy is treated with the solvent only.

-

Behavioral Observation: A live insect is introduced into an arena with the treated dummy, and its behavior (e.g., antennation, courtship displays, aggression) is observed and quantified.

-

Replication and Analysis: The experiment is replicated, and the frequencies or durations of specific behaviors are compared between the treatment and control groups using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).

Synthesis of this compound

The availability of pure, synthetic compounds is crucial for bioassays and further research. The synthesis of this compound can be achieved through various organic chemistry routes. One plausible approach is outlined below.

Protocol: Synthesis of 6-Methyltetradecanoic Acid and its Methyl Ester

-

Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromoheptane.

-

Coupling Reaction: React the Grignard reagent with a suitable electrophile, such as methyl 5-oxopentanoate, in the presence of a copper catalyst to form a keto-ester.

-

Reduction: Reduce the ketone to a methylene group using a Wolff-Kishner or Clemmensen reduction to yield this compound.

-

Alternative (for the acid): The keto-ester can be hydrolyzed to the keto-acid, which is then reduced to 6-methyltetradecanoic acid.

-

Esterification: The free acid can be esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).[9]

-

Purification and Characterization: The final product should be purified by column chromatography and its structure confirmed by NMR and mass spectrometry.

Figure 3: A potential synthetic route for this compound.

Future Directions and Applications

The study of internally branched fatty acid esters like this compound in insect CHC profiles is a promising area of research with several potential applications:

-

Pest Management: The identification of species-specific pheromones can lead to the development of highly selective lures for monitoring and mass trapping of pest insects. Disrupting chemical communication with synthetic analogs can also be an effective mating disruption strategy.

-

Biodiversity and Taxonomy: CHC profiles, including their ester components, can serve as valuable chemotaxonomic markers for species identification, particularly for cryptic species that are morphologically similar.

-

Evolutionary Biology: Understanding the biosynthesis and function of these compounds can provide insights into the evolution of chemical communication systems and reproductive isolation mechanisms.

Conclusion

This compound, while not yet a widely studied molecule in insect chemical ecology, serves as an excellent model for understanding the significance of internally branched fatty acid esters in cuticular hydrocarbon profiles. This guide has provided a comprehensive overview of the theoretical and practical aspects of its study, from biosynthesis and analysis to synthesis and behavioral testing. The methodologies and concepts presented here are broadly applicable and intended to empower researchers to explore the rich and complex world of insect chemical communication. As we continue to unravel the chemical language of insects, the roles of these nuanced and specific molecules will undoubtedly become clearer, opening new avenues for both fundamental research and practical applications.

References

- Blomquist, G. J., & Bagnères, A. G. (Eds.). (2010). Insect hydrocarbons: biology, biochemistry, and chemical ecology. Cambridge University Press.

- Blomquist, G. J., Tittiger, C., & Jurenka, R. A. (2018). The role of hydrocarbons in insect chemical communication. In Pheromone Communication in Moths. University of California Press.

-

El-Sayed, A. M. (2022). The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

- Gibbs, A. G. (1998). Water-proofing lipids of insects. In Temperature sensitivity in animals and man (pp. 137-148). Springer, Berlin, Heidelberg.

-

Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1980). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 21(1), 110-114. [Link]

-

Steiger, S., Mair, M., & Stökl, J. (2013). Elucidating structure-bioactivity relationships of methyl-branched alkanes in the contact sex pheromone of the parasitic wasp Lariophagus distinguendus. Molecules, 18(12), 15076-15087. [Link]

- Howard, R. W., & Blomquist, G. J. (2005). Ecological, behavioral, and biochemical aspects of insect hydrocarbons. Annual review of entomology, 50, 371-393.

- Jurenka, R. A. (2017). Fatty acid origin of insect pheromones. Insects, 8(2), 59.

- Kühbandner, S., Hacker, M., & Stökl, J. (2012). The role of cuticular hydrocarbons in the chemical communication of the parasitic wasp Lariophagus distinguendus. Journal of chemical ecology, 38(5), 523-531.

- Lockey, K. H. (1988). Lipids of the insect cuticle: origin, composition and function. Comparative biochemistry and physiology.

- Martin, S. J., & Drijfhout, F. P. (2009). A review of cuticular hydrocarbons in social insects. Journal of Chemical Ecology, 35(10), 1151-1161.

- Mpuru, S., Lwande, W., & Hassanali, A. (2001). 6, 10, 13-trimethyltetradecanoyl-and 6, 10, 13-trimethyltetradecenoyl-isomers as contact sex pheromones for the tsetse fly, Glossina morsitans morsitans. Journal of chemical ecology, 27(11), 2231-2244.

- Nelson, D. R. (1993). Methyl-branched lipids in insects. Insect lipids: chemistry, biochemistry and biology, 271-315.

-

NIST Chemistry WebBook. (n.d.). Methyl tetradecanoate. [Link]

- Page, M., Nelson, L. J., & Blomquist, G. J. (1997). Cuticular hydrocarbons and their role in chemical communication. In Phytochemicals for pest control (pp. 173-206). American Chemical Society.

- van Zweden, J. S., & d'Ettorre, P. (2010). Nestmate recognition in social insects and the role of hydrocarbons. In Insect hydrocarbons: biology, biochemistry, and chemical ecology (pp. 222-243). Cambridge University Press.

-

Vargo, E. L. (2019). Review of “What Can Mechanisms Underlying Derived Traits Tell Us About the Evolution of Social Behavior?”. The Quarterly Review of Biology, 94(4), 435-436. [Link]

- Yew, J. Y., & Chung, H. (2015). Insect pheromones: an overview of function, form, and discovery. Progress in lipid research, 59, 88-105.

- Juárez, M. P., & Blomquist, G. J. (2008). Biosynthesis of methyl-branched hydrocarbons in insects. Trends in Glycoscience and Glycotechnology, 20(112), 104-114.

- Ginzel, M. D., Moreira, J. A., Ray, A. M., Millar, J. G., & Hanks, L. M. (2003). (Z)-9-Pentacosene—contact sex pheromone of the locust borer, Megacyllene robiniae. Journal of Chemical Ecology, 29(5), 1167-1181.

- Böröczky, K., Carlier, A., & Stökl, J. (2009). The role of cuticular hydrocarbons in the mate recognition of the wood-cricket Nemobius sylvestris. Journal of Insect Physiology, 55(12), 1127-1133.

- Olaniran, O. A., Drijfhout, F. P., & Martin, S. J. (2013). The role of cuticular hydrocarbons in the mate recognition of the common wasp, Vespula vulgaris. Journal of Chemical Ecology, 39(6), 755-762.

- Caliari-Oliveira, C., Nogueira-de-Sá, F., & Zucchi, R. (2004). Cuticular hydrocarbons as a tool for the study of the taxonomy and evolution of social wasps. Annales de la Société entomologique de France (ns), 40(3-4), 307-311.

- Fletcher, B. S., & Kitching, W. (1995). Chemistry of fruit flies. Chemical reviews, 95(4), 789-828.

- Le Conte, Y., Sreng, L., & Poitout, S. H. (1990). The role of queen pheromones in the regulation of worker reproduction in the honeybee Apis mellifera. Journal of Insect Physiology, 36(7), 535-539.

- Villalta, I., Gascuel, J., Le Conte, Y., & Sandoz, J. C. (2015). Queen pheromone modulates the associative learning of visual stimuli in the honeybee Apis mellifera. Journal of Experimental Biology, 218(13), 2102-2109.

- Holman, L., Jørgensen, C. G., Nielsen, J., & d'Ettorre, P. (2010). Identification of a queen pheromone in the ant Lasius niger. Behavioral Ecology, 21(2), 248-253.

- Van Oystaeyen, A., Oliveira, R. C., Holman, L., van Zweden, J. S., Romero, C., Oi, C. A., ... & Wenseleers, T. (2014). Conserved class of queen pheromones stops worker reproduction in insect societies. Science, 343(6168), 287-290.

- Oi, C. A., van Oystaeyen, A., Oliveira, R. C., Millar, J. G., & Wenseleers, T. (2015). Dual effect of wasp queen pheromone in regulating insect sociality. Current Biology, 25(12), 1615-1620.

- Smith, A. A., & Liebig, J. (2017). The evolution of queen pheromones in the ant genus Aphaenogaster. Journal of chemical ecology, 43(1), 63-73.

- Obin, M. S., & Vander Meer, R. K. (1988). Glandular sources of the queen recognition pheromones of the fire ant Solenopsis invicta. Journal of chemical ecology, 14(3), 885-893.

- Vargo, E. L. (1999). Reproductive development and the influence of the queen in the facultatively polygynous ant Solenopsis invicta. Physiological Entomology, 24(1), 55-63.

- Vargo, E. L., & Hulsey, C. D. (2000). Multiple glandular origins of the queen recognition pheromones of the fire ant Solenopsis invicta. Journal of Insect Physiology, 46(8), 1151-1159.

- Gotoh, T., Billen, J., & Ito, F. (2013). Comparative morphology of the spermatheca in the stingless bee genus Apis (Hymenoptera: Apidae). Arthropod structure & development, 42(6), 517-526.

- Michener, C. D. (1974).

- Villet, M. H., Peeters, C., & Crewe, R. M. (1991). The regulation of worker oviposition in the queenless ant Pachycondyla (=Ophthalmopone) berthoudi Forel (Hymenoptera: Formicidae). Journal of the Entomological Society of Southern Africa, 54(2), 175-182.

- Khila, A., & Abouheif, E. (2010). Evaluating the role of reproductive constraints in the evolution of sterile worker castes in ants. Journal of evolutionary biology, 23(5), 952-960.

- Wilson, E. O., & Hölldobler, B. (2005). The rise of the ants: a phylogenetic and ecological explanation. Proceedings of the National Academy of Sciences, 102(21), 7411-7414.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl 6-Methyltetradecanoate as a Precision Internal Standard in GC-MS Lipidomics

This Application Note is structured as a high-level technical guide for analytical chemists and lipidomics researchers. It addresses the specific challenges of quantifying fatty acids in complex matrices (e.g., microbial, ruminant, or clinical samples) where traditional internal standards may fail due to endogenous interference.[1][2]

Abstract

Accurate quantification in lipidomics is frequently compromised by the co-elution of endogenous lipids with common internal standards (IS).[2][3] While odd-chain fatty acids (e.g., C17:0) are standard for mammalian plasma, they are naturally abundant in ruminant fats, dairy, and microbial samples, rendering them unsuitable as standards.[1][2]

This guide details the application of Methyl 6-methyltetradecanoate , a synthetic mid-chain branched fatty acid methyl ester (FAME), as a robust Internal Standard.[1][2] Due to its unique "mid-chain" branching, it exhibits a distinct Equivalent Chain Length (ECL) that resolves chromatographically from common straight-chain, iso-, and anteiso- isomers, making it an ideal candidate for high-precision FAME profiling.[1][2]

Scientific Rationale & Mechanism

The "Interference" Problem

In standard protocols, Heptadecanoic acid (C17:[2]0) is the go-to IS.[1][2][3] However, in samples containing bacterial lipids or dairy fats, C17:0 is endogenous.[1][2] Furthermore, naturally occurring Branched-Chain Fatty Acids (BCFAs) are typically iso- (terminal branch) or anteiso- (sub-terminal branch).[1][2]

The "Mid-Chain" Solution

This compound possesses a methyl group at the C6 position.[1][2][3] This structural modification creates a significant steric "kink" compared to terminal branching.[1][2][3]

-

Chromatographic Resolution: The C6 branch lowers the boiling point and polarity interactions more significantly than terminal branches.[3] Consequently, it elutes in a "quiet" region of the chromatogram, typically between n-C14:0 and n-C15:0, and distinct from bacterial iso-C15:0.[1][2]

-

Mass Spectral Tag: Under Electron Impact (EI) ionization, mid-chain branched FAMEs produce diagnostic fragment ions resulting from cleavage adjacent to the branch point, allowing for mass-spectral confirmation distinct from straight-chain isomers.[1][2]

Experimental Workflow

The following diagram illustrates the critical decision points for using a pre-methylated standard (this compound) versus a free acid standard.

Figure 1: Workflow decision tree. This compound is best utilized as an Injection Internal Standard (Green path) to correct for volumetric variations and detector response.[1][2]

Detailed Protocol

Reagents & Materials

-

Target Standard: this compound (>98% purity).

-

Solvents: Methanol (LC-MS grade), Hexane (UV grade), Chloroform or MTBE.[1][2]

-

Derivatization Agent: 14% Boron Trifluoride (BF3) in Methanol.[1][2][3]

Preparation of Internal Standard (IS) Solution

-

Stock Solution: Dissolve 10 mg of this compound in 10 mL of Hexane (Concentration: 1 mg/mL). Store at -20°C in a glass vial with a Teflon-lined cap.

-

Working Solution: Dilute the stock 1:10 with Hexane to achieve 100 µg/mL.

Sample Preparation (FAME Synthesis)

Note: This protocol assumes the extraction of total lipids has already been performed.[2]

-

Evaporation: Dry the lipid extract under a gentle stream of nitrogen.

-

Derivatization: Add 1 mL of BF3-Methanol to the residue. Cap tightly and incubate at 60°C for 30 minutes.

-

Quenching: Cool to room temperature. Add 1 mL of H₂O and 1 mL of Hexane.[3]

-

Extraction of FAMEs: Vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes.

-

IS Addition (The "Post-Derivatization" Spike):

-

Transfer the upper hexane layer (containing sample FAMEs) to a GC vial.[2][3]

-

Add 20 µL of the Working IS Solution (this compound) to the vial.

-

Why here? Since the standard is already a methyl ester, adding it before the BF3 step exposes it to harsh conditions without any benefit.[1][2] Adding it here corrects for injection volume errors and MS detector drift.

-

GC-MS Instrument Conditions

To ensure separation of the 6-methyl isomer from endogenous lipids, a high-polarity column is recommended.[1][2]

| Parameter | Setting | Rationale |

| Column | CP-Sil 88 or DB-23 (60m x 0.25mm, 0.20µm) | High polarity cyanopropyl phase is required to separate geometric and positional isomers.[1][2] |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2][3] |

| Inlet | Split (10:1) @ 250°C | Prevents column overload; ensures sharp peaks.[1][2][3] |

| Oven Program | 50°C (1 min) → 25°C/min to 175°C → 4°C/min to 240°C (hold 5 min) | Slow ramp in the C14-C18 region maximizes isomer separation.[1][2] |

| MS Source | EI (70 eV), 230°C | Standard ionization for library matching.[1][3] |

| Scan Range | m/z 40–400 | Covers all relevant FAME fragments.[1][2][3] |

Validation & Data Analysis

Identification (Retention Indexing)

This compound will elute earlier than straight-chain Methyl Pentadecanoate (C15:0) and typically earlier than iso-C15 FAME due to the mid-chain disruption of Van der Waals forces.[1][2][3]

Expected Elution Order (on CP-Sil 88):

-

This compound (IS)

Quantification Calculation

Calculate the concentration of the target analyte (

Where RF (Response Factor) is determined by running a calibration mix containing known amounts of the analyte and the IS.[2][3]

Diagnostic Ions

Unlike straight-chain FAMEs (which are dominated by m/z 74 and 87), the 6-methyl branched FAME will show enhanced fragmentation at the branch point.[1][2] Look for specific ions corresponding to the cleavage at C6 to confirm peak identity in complex traces.[1][2][3]

References

-

Christie, W. W., & Han, X. (2010).[1][2] Lipid Analysis: Isolation, Separation, Identification and Lipidomic Analysis (4th ed.).[1][3] Oily Press.

-

Vlahakis, C., & Hazebrouck, S. (2023).[1][2] "Global quantification of fatty acids in biological samples: Standards and pitfalls." Journal of Lipid Research.[1][3] (Contextual grounding on IS selection).

-

Ran-Ressler, R. R., et al. (2012).[1][2][3] "Branched-chain fatty acids in the vernix caseosa." Pediatric Research. (Demonstrates the presence of iso/anteiso lipids, necessitating unique IS).

-

NIST Chemistry WebBook. "Methyl tetradecanoate and isomers Mass Spectra." National Institute of Standards and Technology.[3][6] [1][2]

Disclaimer: This protocol is for research use only. Users must validate the separation of this compound from their specific sample matrix, as elution profiles can shift based on column age and phase type.[1][2]

Sources

Application Notes and Protocols for the Synthesis of Methyl 6-Methyltetradecanoate via Fischer Esterification

Abstract

This document provides a comprehensive guide for the synthesis of methyl 6-methyltetradecanoate, a branched-chain fatty acid methyl ester (FAME), utilizing the Fischer esterification method. The protocol is designed for researchers, scientists, and professionals in drug development and related fields. This guide offers a detailed, step-by-step protocol, an in-depth explanation of the chemical principles, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction and Scientific Rationale

Branched-chain fatty acids and their corresponding esters are crucial molecules in various biological and industrial processes. This compound, in particular, is of interest for its potential applications in biodiesel as a cold flow improver and as a structural component of more complex bioactive molecules.[1] The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3][4] It is an equilibrium-driven reaction, and for the synthesis of this compound, an excess of methanol is employed to shift the equilibrium towards the product, ensuring a high yield.[2][5][6] This method is favored for its cost-effectiveness and scalability.[2]

Chemical Principles: The Fischer Esterification Mechanism

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[3] The reaction mechanism proceeds through several reversible steps:[2][6]

-

Protonation of the Carbonyl Oxygen: The strong acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][7][8]

-

Nucleophilic Attack by the Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[3][7]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][7]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[2][3]

-

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[2]

Caption: The mechanism of Fischer esterification for this compound synthesis.

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| 6-Methyltetradecanoic Acid | ≥98% | Sigma-Aldrich | Starting carboxylic acid. |

| Methanol (Anhydrous) | ≥99.8% | Fisher Scientific | Serves as both reactant and solvent. |

| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Acid catalyst. Handle with extreme care.[9][10][11][12] |

| Diethyl Ether | ACS Grade | EMD Millipore | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | N/A | Prepare in-house | For neutralization. |

| Saturated Sodium Chloride (NaCl) Solution (Brine) | N/A | Prepare in-house | For washing the organic layer. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Sigma-Aldrich | For drying the organic layer. |

| Deuterated Chloroform (CDCl₃) | ≥99.8 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |

| GC-MS Grade Hexane | ≥95% | Honeywell | For GC-MS analysis. |

Experimental Protocol

Reaction Setup

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyltetradecanoic acid (10.0 g, 41.2 mmol).

-

Add 100 mL of anhydrous methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

-

Caution: Perform this step in a well-ventilated fume hood.[12] Slowly and carefully add concentrated sulfuric acid (2.0 mL) to the solution while stirring. The addition is exothermic.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

-

Place the reaction apparatus in a heating mantle set on a magnetic stir plate.

Caption: General workflow for the synthesis of this compound.

Reaction and Monitoring

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system or by taking small aliquots for GC-MS analysis. The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

Workup and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol using a rotary evaporator.

-

Transfer the residue to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 100 mL of deionized water. Shake the funnel gently, venting frequently.

-

Carefully add saturated sodium bicarbonate solution in small portions to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve. Continue adding until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).

-

Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as a colorless to pale yellow oil.

-

For higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR | A singlet at ~3.67 ppm corresponding to the methyl ester protons (-OCH₃). Multiplets in the aliphatic region corresponding to the fatty acid chain. |

| ¹³C NMR | A peak at ~174 ppm for the ester carbonyl carbon. A peak at ~51.4 ppm for the methoxy carbon. Multiple peaks in the aliphatic region. |

| GC-MS | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z 270.47 and characteristic fragmentation patterns for a branched-chain FAME.[13] |

| FT-IR | A strong C=O stretching vibration at ~1740 cm⁻¹. C-O stretching vibrations around 1200-1100 cm⁻¹. C-H stretching vibrations just below 3000 cm⁻¹. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or the amount of acid catalyst. Ensure methanol is anhydrous. |

| Loss of product during workup. | Ensure complete extraction and avoid vigorous shaking that can lead to emulsions. | |

| Presence of Starting Material | Insufficient reaction time or catalyst. | Increase reflux time or add more catalyst. |

| Product is a Dark Color | Overheating or presence of impurities. | Reduce the heating temperature. Purify the product by column chromatography. |

| Emulsion Formation During Extraction | Vigorous shaking. | Add more brine to break the emulsion. Allow the mixture to stand for a longer period. |

Safety Precautions

-

Always work in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and organic solvents.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

-

Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.[9][10] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

-

Methanol is flammable and toxic. Avoid inhalation and skin contact.[14]

-

All waste materials should be disposed of in accordance with local environmental regulations.[10]

References

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]

- Finke, B., et al. (2005). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of Lipid Research, 46(4), 799-810.

- Jham, G. N., et al. (1998). Purification of fatty acid methyl esters by high-performance liquid chromatography.

- Bio-protocol. (2018). 2.7.7. Fatty Acid Methyl Ester (FAME) Analysis by GC–MS. Bio-protocol, 8(23), e3094.

-

Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 21, 2026, from [Link]

-

Vedantu. (n.d.). Fischer Esterification Mechanism: Steps, Equation & Examples. Vedantu. Retrieved February 21, 2026, from [Link]

-

Cyberlipid. (n.d.). FA purification. Cyberlipid. Retrieved February 21, 2026, from [Link]

-

LCGC International. (2023, December 5). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Retrieved February 21, 2026, from [Link]

- JP2008280252A - Method for purifying fatty acid methyl esters - Google Patents. (n.d.). Google Patents.

-

Fatty Acid Methylation Kit and Fatty Acid Methyl Ester Purification Kit. (n.d.). Wako Chemicals. Retrieved February 21, 2026, from [Link]

-

JoVE. (2025, May 22). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. Retrieved February 21, 2026, from [Link]

-

Reaction mechanism of Fischer esterification. Catalytic activation of... - ResearchGate. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. (n.d.). Agilent. Retrieved February 21, 2026, from [Link]

-

01-00343-EN Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

-

Methanol/Hydrosulfuric Acid Mixed - Columbus Chemical. (2022, April 18). Columbus Chemical. Retrieved February 21, 2026, from [Link]

- He, Q., et al. (2025, August 6). Branched-Chain Fatty Acid Methyl Esters as Cold Flow Improvers for Biodiesel. Energies, 18(15), 5432.

-

Sulfuric Acid Safe Handling Guideline - SLAC National Accelerator Laboratory. (2013, May 20). SLAC National Accelerator Laboratory. Retrieved February 21, 2026, from [Link]

-

Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.). CORECHEM Inc. Retrieved February 21, 2026, from [Link]

-

Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (2023, September 14). Westlab. Retrieved February 21, 2026, from [Link]

-

Fischer Esterification Procedure. (n.d.). University of Colorado Boulder. Retrieved February 21, 2026, from [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. Retrieved February 21, 2026, from [Link]

-

Fischer Esterification - Chemistry Steps. (2021, November 18). Chemistry Steps. Retrieved February 21, 2026, from [Link]

- Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1979). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 20(7), 923-927.

-

Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]

-

SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES WITH - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 21, 2026, from [Link]

-

Methyl 12-methyltetradecanoate | C16H32O2 | CID 21206 - PubChem - NIH. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Fractionation of fatty acid methyl esters via urea inclusion and its application to improve the low-temperature performance of biodiesel - Biofuel Research Journal. (n.d.). Biofuel Research Journal. Retrieved February 21, 2026, from [Link]

-

Column Selection for the Analysis of Fatty Acid Methyl Esters Application - Agilent. (2005, August 30). Agilent. Retrieved February 21, 2026, from [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Methyl 9-methyltetradecanoate | C16H32O2 | CID 554137 - PubChem - NIH. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Methyl tetradecanoate (YMDB16051) - Yeast Metabolome Database. (n.d.). Yeast Metabolome Database. Retrieved February 21, 2026, from [Link]

-

Showing Compound Methyl tetradecanoate (FDB002338) - FooDB. (2010, April 8). FooDB. Retrieved February 21, 2026, from [Link]

-

The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 21, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 10. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 11. CCOHS: Sulfuric Acid [ccohs.ca]

- 12. westlab.com.au [westlab.com.au]

- 13. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. columbuschemical.com [columbuschemical.com]

Application Note & Protocol: Quantification of Methyl 6-Methyltetradecanoate in Bacterial Membranes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

The composition of fatty acids within bacterial cell membranes is a critical determinant of their physiological function, influencing membrane fluidity, permeability, and environmental adaptability.[1][2] Among the diverse array of lipids, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major acyl constituents in the membranes of many bacterial species.[3][4] These BCFAs play a pivotal role in maintaining membrane integrity and function, particularly in response to environmental stressors. The specific profile of these fatty acids is so characteristic that it serves as an important criterion for the taxonomic identification and classification of bacteria.[3][4]

6-methyltetradecanoic acid is a saturated, branched-chain fatty acid belonging to the iso series. Its presence and relative abundance within the membrane can impact the efficacy of antimicrobial agents and are linked to mechanisms of antibiotic resistance.[1][2][5] Therefore, the accurate quantification of its methylated form, methyl 6-methyltetradecanoate, is essential for microbiology, drug development, and metabolic research.

This application note provides a comprehensive, field-proven protocol for the quantification of this compound from bacterial membranes using Gas Chromatography-Mass Spectrometry (GC-MS). The direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and high polarity, which results in poor chromatographic performance.[6][7] To overcome this, a crucial derivatization step is employed to convert the fatty acids into their more volatile and less polar fatty acid methyl esters (FAMEs), making them ideal for GC-MS analysis.[6][8]

Principle of the Method: From Bacterial Pellet to Quantitative Data

The quantification workflow is a multi-step process designed to reliably extract, derivatize, and measure the target analyte from a complex biological matrix. The core principle involves the saponification of lipids to release fatty acids, followed by an acid-catalyzed esterification to form FAMEs. These FAMEs are then extracted and analyzed by GC-MS. Quantification is achieved by comparing the analyte's response to that of a known concentration of an internal standard, which is added at the beginning of the procedure to account for sample loss during preparation.

Detailed Experimental Protocols

This protocol is designed for the comprehensive analysis of total fatty acids (both free and esterified) from a bacterial cell pellet.

PART A: Materials and Reagents

-

Solvents: High-purity, GC-grade chloroform, methanol, and hexane.

-

Reagents:

-

Anhydrous 1.25 M HCl in methanol (Sigma-Aldrich, Cat# 17935 or similar).[9]

-

Sodium Hydroxide (NaOH).

-

Sodium Bicarbonate (NaHCO₃).

-

Glacial Acetic Acid.

-

Sodium Chloride (NaCl).

-

Anhydrous Sodium Sulfate (Na₂SO₄).

-

-

Internal Standard (IS): Heptadecanoic acid (C17:0) (≥99% purity, e.g., Sigma-Aldrich, Cat# 51633).

-

Equipment:

-

Glass centrifuge tubes with Teflon-lined caps.

-

Vortex mixer.

-

Centrifuge.

-

Heating block or water bath.

-

Nitrogen gas evaporator.

-

GC-MS system with autosampler.

-

GC sample vials with inserts.

-

PART B: Sample Preparation and Lipid Extraction

-

Cell Harvesting: Grow bacteria to the desired growth phase (late stationary phase is often recommended to maximize lipid accumulation).[9] Harvest cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 15 minutes).

-

Washing: Discard the supernatant and wash the cell pellet with a sterile saline solution (e.g., 0.9% NaCl) to remove residual media components. Centrifuge again and discard the supernatant.

-

Drying: Lyophilize (freeze-dry) the cell pellet overnight to determine the dry cell weight and to ensure anhydrous conditions for the subsequent steps.

-

Internal Standard Addition: To the dried cell pellet (e.g., 10-50 mg), add a precise amount of the internal standard. A typical amount is 50 µg of Heptadecanoic acid (C17:0) dissolved in a small volume of chloroform.

-

Scientist's Note (Expertise & Experience): The choice of an odd-chain fatty acid like C17:0 as an internal standard is critical because most bacteria primarily synthesize even-chain fatty acids. This minimizes the risk of the standard co-eluting with or being naturally present in the sample, ensuring accurate quantification.[9][10] The amount added should be within the same order of magnitude as the expected analyte concentration.[9]

-

-

Lipid Extraction (Modified Bligh-Dyer Method): a. To the cell pellet with the internal standard, add 5 mL of a 1:1 (v/v) mixture of chloroform and methanol.[9] b. Add ~100 µl of glacial acetic acid to acidify the mixture, which improves the extraction of lipids.[9] c. Vortex the sample vigorously for 5-10 minutes to ensure cell lysis and complete lipid solubilization. d. Centrifuge at 1,000 x g for 10 minutes to pellet the cell debris. e. Carefully transfer the supernatant (containing the lipids) to a new clean glass tube.

PART C: Saponification and Acid-Catalyzed Methylation

This procedure converts all fatty acids from their lipid-bound forms into FAMEs.

-

Drying the Extract: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas. It is crucial to completely remove all water before methylation.[9]

-

Methylation Reaction: a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[9] b. Securely seal the tube with a Teflon-lined cap.

-

Scientist's Note (Trustworthiness): Ensure the cap is tight. Heating the vial will build pressure. Use vials rated to withstand these conditions.[9] c. Heat the sample at 80°C for 1 hour in a heating block or water bath.[9] This step simultaneously saponifies the lipids (cleaving fatty acids from the glycerol backbone) and methylates the resulting free fatty acids.

-

-

Quenching and FAME Extraction: a. Cool the tubes to room temperature. b. Add 5 mL of a 100 mg/mL aqueous NaHCO₃ solution to quench the acid-catalyzed reaction.[9] Perform this step in a chemical fume hood. c. Add 0.5 mL of high-purity hexane to the tube.[9] d. Vortex thoroughly for 2-3 minutes to extract the non-polar FAMEs into the upper hexane layer. e. Centrifuge at 1,000 x g for 10 minutes to achieve a clean phase separation.[9]

-

Sample Finalization: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial with an insert. b. For enhanced purity, you can pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water. c. The sample is now ready for GC-MS analysis.

PART D: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

| Parameter | Condition | Rationale |

| Gas Chromatograph (GC) | ||

| Instrument | Agilent 7890 GC or equivalent[9] | Standard, reliable platform for FAME analysis. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar[9][11] | A non-polar column that separates compounds primarily by boiling point. |

| Injection Volume | 1 µL | Standard volume for capillary columns. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |

| Split Ratio | 10:1[9][11] | Prevents column overloading while maintaining good sensitivity. |

| Carrier Gas | Helium or Hydrogen at a constant flow of 1 mL/min | Inert carrier gas for transporting analytes through the column. |

| Oven Program | Initial 100°C for 2 min, ramp at 4°C/min to 250°C, hold for 5 min[9] | A temperature ramp allows for the separation of FAMEs with different chain lengths and structures. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Mass Scan Range | m/z 40 - 450 | Covers the expected mass fragments of FAMEs.[11] |

| Ion Source Temp. | 230°C | Standard temperature for maintaining ion source cleanliness and performance. |

| Transfer Line Temp. | 240°C | Prevents condensation of analytes between the GC and MS. |

Data Analysis and Quantification

Accurate quantification relies on the correct identification of peaks and the proper use of the internal standard.

-

Peak Identification: this compound is identified by its characteristic retention time and its mass spectrum. The EI mass spectrum should exhibit a clear molecular ion (M⁺) at m/z 256 and characteristic fragment ions.

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of authentic this compound and a fixed concentration of the internal standard (methyl heptadecanoate). Run these standards under the same GC-MS conditions as the samples.

-

Quantification: a. Integrate the peak areas for both this compound (Analyte) and methyl heptadecanoate (Internal Standard) in both the standards and the samples. b. For the calibration standards, plot the ratio of (Analyte Peak Area / IS Peak Area) against the known concentration of the analyte to generate a linear regression curve. c. For the unknown samples, calculate the ratio of (Analyte Peak Area / IS Peak Area). d. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the injected sample. e. Back-calculate the total amount of the fatty acid in the original bacterial pellet, normalizing to the initial dry cell weight (e.g., in µg per mg of dry cells).

Representative Quantitative Data

The following table illustrates hypothetical data obtained from a GC-MS analysis.

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Peak Area | Calculated Amount (µg/mg) |

| This compound | 14.85 | 74, 87, 101, 143, 256 (M⁺) | 450,000 | 12.5 |